N-(2-benzoyl-4-methylphenyl)-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-benzoyl-4-methylphenyl)-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzamide is a useful research compound. Its molecular formula is C35H35N3O5S and its molecular weight is 609.74. The purity is usually 95%.
BenchChem offers high-quality N-(2-benzoyl-4-methylphenyl)-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-benzoyl-4-methylphenyl)-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity and Synthesis
- A study detailed the synthesis and evaluation of antimicrobial activity of novel derivatives containing the sulfonamide moiety. These compounds showed significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. Molecular modeling suggested that the synthesized compounds have similar orientation and binding interactions within the active site of dihydropteroate synthase, a key enzyme targeted by antimicrobial agents (Ghorab et al., 2017).
Material Science Applications
- Research on aromatic polyamides containing pendant groups synthesized from asymmetrically substituted diamine monomers demonstrated medium molecular weight polymers with inherent viscosities indicating good material properties for potential applications in polymer science. These polymers were amorphous, soluble in polar aprotic solvents, and showed good thermal stability, which could be useful in developing new materials with specific desired properties (Pal et al., 2009).
Prodrug Development
- The concept of using sulfonamide group-containing compounds as potential prodrugs was explored, focusing on the synthesis and evaluation of N-acyl derivatives of a model sulfonamide. These derivatives were studied for their stability and hydrolysis kinetics, aiming to develop prodrugs with high water solubility and appropriate lipophilicity for therapeutic applications. The study indicates the potential for designing new prodrugs based on sulfonamide chemistry (Larsen et al., 1988).
properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H35N3O5S/c1-23-13-18-32(30(20-23)33(39)26-9-5-4-6-10-26)37-35(41)29-11-7-8-12-31(29)36-34(40)27-14-16-28(17-15-27)44(42,43)38-21-24(2)19-25(3)22-38/h4-18,20,24-25H,19,21-22H2,1-3H3,(H,36,40)(H,37,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWLRMUMCKTGQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)NC4=C(C=C(C=C4)C)C(=O)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-methylphenyl)-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.